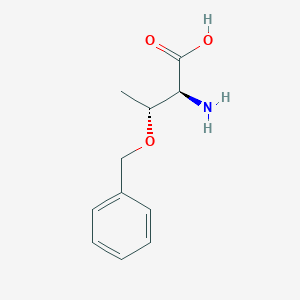

H-Thr(Bzl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426224 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-10-3 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of O-Benzyl-L-Threonine in Peptide Synthesis: A Technical Guide

Abstract

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of success, profoundly influencing overall yield, purity, and the side-reaction profile. Threonine, with its secondary hydroxyl group, necessitates robust side-chain protection to prevent undesirable O-acylation during peptide elongation. This technical guide provides an in-depth exploration of O-Benzyl-L-threonine (H-Thr(Bzl)-OH), a key building block in peptide synthesis. We will delve into its chemical properties, strategic importance within different synthesis methodologies, detailed protocols for its application, and a critical analysis of potential challenges. This document serves as a comprehensive resource for optimizing the incorporation of benzyl-protected threonine in complex peptide synthesis projects.

Introduction: The Imperative of Side-Chain Protection in Threonine

Threonine is a crucial hydroxyl-containing amino acid frequently found in bioactive peptides and proteins. Its hydroxyl group is a potential site for post-translational modifications such as glycosylation and phosphorylation, which are vital for cellular signaling.[1] In solid-phase peptide synthesis (SPPS), the nucleophilic nature of this hydroxyl group poses a significant challenge. Without adequate protection, it can react with activated amino acids during the coupling steps, leading to the formation of ester bonds and subsequent peptide branching, a process known as O-acylation.[2] This side reaction compromises the integrity of the target peptide, complicates purification, and reduces the overall yield.

To circumvent this, the threonine side chain is temporarily masked with a protecting group. While the tert-butyl (tBu) group is prevalent in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the benzyl (Bzl) ether protecting group, as seen in this compound, holds a significant place, particularly in the classic Boc (tert-butyloxycarbonyl) synthesis strategy.[3][4] The choice between these protecting groups is intrinsically linked to the overarching synthesis methodology, dictating the conditions for both the repetitive Nα-deprotection and the final cleavage and side-chain deprotection steps.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in peptide synthesis.

| Property | Value | Reference |

| Compound Name | O-Benzyl-L-threonine | [6] |

| Abbreviation | This compound | [7] |

| CAS Number | 4378-10-3 | [7] |

| Molecular Formula | C₁₁H₁₅NO₃ | [7] |

| Molecular Weight | 209.24 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 197 °C (decomposes) | [8] |

| Storage | 2-8°C, sealed in dry, dark place | [8] |

The benzyl ether linkage in this compound provides stability against the basic conditions used for Fmoc group removal (e.g., piperidine) and the moderate acidic conditions for Boc group removal (e.g., trifluoroacetic acid, TFA).[1][9] However, it is readily cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), or through catalytic hydrogenation.[4][10]

Strategic Importance in Peptide Synthesis Methodologies

The selection of this compound is fundamentally a strategic decision tied to the chosen peptide synthesis methodology. The two dominant approaches in SPPS are the Boc/Bzl and the Fmoc/tBu strategies.[11]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy was the original method developed for SPPS and remains a robust and effective approach.[11] It relies on the acid-labile Boc group for temporary Nα-amino protection and typically benzyl-based groups for permanent side-chain protection.[4][]

-

Nα-Deprotection: The Boc group is removed at each cycle using a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][13]

-

Side-Chain Protection: Benzyl-based protecting groups, such as the benzyl ether on threonine, are stable to the repetitive TFA treatments.[9]

-

Final Cleavage: The final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting groups are achieved simultaneously using a strong acid, most commonly anhydrous HF.[14][15]

This compound, or more precisely its Nα-Boc protected form, Boc-Thr(Bzl)-OH, is a cornerstone of this strategy.[14] The primary drawback of this method is the requirement for specialized equipment and stringent safety precautions due to the hazardous nature of HF.[4]

The Fmoc/tBu Strategy: A Matter of Orthogonality

The Fmoc/tBu strategy is the most widely used method in modern SPPS, favored for its milder reaction conditions.[11] This approach is built on the principle of orthogonality, where different classes of protecting groups are removed by distinct and non-interfering chemical mechanisms.[11][16]

-

Nα-Deprotection: The base-labile Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[2]

-

Side-Chain Protection: Acid-labile protecting groups, primarily derived from tert-butanol (e.g., tBu, Boc, Trt), are used for the side chains.[3] For threonine, Fmoc-Thr(tBu)-OH is the standard reagent.[1]

-

Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail based on TFA.[2]

While Fmoc-Thr(Bzl)-OH exists and can be used in Fmoc-SPPS, it is less common because its deprotection is not fully orthogonal to the standard Fmoc/tBu scheme.[1] The benzyl group's stability to TFA means it would not be removed during the final cleavage with standard TFA-based cocktails.[3] Its removal would necessitate a separate step, such as catalytic hydrogenation, which adds complexity to the workflow, or the use of harsher acids like HF, which negates the primary advantage of the Fmoc/tBu strategy.[1]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the incorporation of benzyl-protected threonine in both Boc and Fmoc-based SPPS.

Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS

This protocol outlines a standard manual Boc-SPPS cycle for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain on a Merrifield resin.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Thr(Bzl)-OH

-

Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

Additive: 1-Hydroxybenzotriazole (HOBt)

-

Deprotection solution: 50% (v/v) TFA in DCM

-

Neutralization solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.

-

Drain the solution and repeat the deprotection step for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add the neutralization solution (10% DIPEA in DCM) and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of Boc-Thr(Bzl)-OH:

-

In a separate vial, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in DMF.

-

Add the coupling reagent (DCC or DIC, 2-4 equivalents) and allow to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

-

Protocol 2: Final Cleavage and Deprotection of Thr(Bzl)

This protocol describes the final cleavage of the peptide from the resin and the removal of the benzyl protecting group from the threonine side chain using anhydrous HF. This procedure must be performed in a specialized HF cleavage apparatus with extreme caution and appropriate safety measures.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger: Anisole

-

Cold diethyl ether

-

Extraction solvent (e.g., aqueous acetic acid)

Step-by-Step Methodology:

-

Preparation: Place the thoroughly dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger such as anisole (typically 10% v/v) to trap reactive carbocations generated during cleavage.

-

HF Cleavage:

-

Cool the reaction vessel to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour. This cleaves the peptide from the resin and removes the benzyl protecting group from the threonine side chain, along with other benzyl-based protecting groups and the N-terminal Boc group.[4][17]

-

-

HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation and Isolation:

-

Wash the residue with cold diethyl ether to remove the scavenger and other organic byproducts.

-

Precipitate the peptide by adding a larger volume of cold diethyl ether.

-

Collect the crude peptide by filtration or centrifugation.

-

Extract the peptide from the resin with a suitable aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While this compound is a robust building block, its use is not without potential complications. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

-

Racemization: Although threonine is not highly susceptible, racemization can occur during the activation step of the carboxylic acid.[2] The use of additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) is critical to suppress this side reaction by minimizing the formation of symmetric anhydrides and oxazolone intermediates.[2]

-

Incomplete Deprotection: Incomplete removal of the benzyl group during HF cleavage can occur, especially in sterically hindered regions of the peptide. Ensuring adequate reaction time and proper HF cleavage conditions is essential.

-

Alkylation by Benzyl Cations: During acid-catalyzed deprotection, the released benzyl cation is an electrophile that can modify sensitive residues, such as tryptophan and methionine.[1] This is mitigated by the inclusion of scavengers like anisole or thioanisole in the cleavage cocktail, which act as cation traps.[4]

-

Hydrogenolysis Incompatibility: If catalytic hydrogenation is chosen as an alternative deprotection method, it is important to note that this method is incompatible with other functional groups that are sensitive to reduction, such as methionine and cysteine (with certain protecting groups).

Visualizing the Chemistry of this compound

Diagrams are provided below to illustrate the key chemical structures and transformations involving this compound in peptide synthesis.

Figure 1: Chemical Structure of this compound

Figure 2: Workflow for Coupling Boc-Thr(Bzl)-OH in SPPS

Figure 3: Deprotection of Thr(Bzl) Side Chain via HF Cleavage

Conclusion

This compound and its Nα-protected derivatives are indispensable tools in the arsenal of the peptide chemist. While its primary application is within the robust and well-established Boc/Bzl SPPS strategy, a thorough understanding of its properties and reactivity is essential for its successful implementation. The choice to use a benzyl-based protecting group for threonine is a strategic one, often dictated by the overall synthesis plan, the nature of the target peptide, and the available laboratory infrastructure. By following well-defined protocols, anticipating potential side reactions, and employing appropriate mitigation strategies, researchers can effectively leverage the unique attributes of this compound to achieve their synthetic goals, paving the way for advancements in drug discovery and biochemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 4378-10-3 [m.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to H-Thr(Bzl)-OH for Researchers and Drug Development Professionals

Introduction: O-Benzyl-L-threonine, commonly referred to as H-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the realms of peptide synthesis and medicinal chemistry. Its strategic application is central to the construction of complex peptides and the development of novel therapeutics. The benzyl ether linkage on the hydroxyl group of the threonine side chain serves as a robust protecting group, preventing unwanted side reactions during peptide coupling. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of the essential amino acid L-threonine, where the side-chain hydroxyl group is protected by a benzyl group. This protection is crucial in peptide synthesis to prevent O-acylation during the coupling of the carboxylic acid group of the subsequent amino acid.

Chemical Structure:

Caption: Chemical structure of O-Benzyl-L-threonine (this compound).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R)-2-amino-3-(benzyloxy)butanoic acid | |

| Synonyms | O-Benzyl-L-threonine, L-Thr(Bzl)-OH | [1] |

| CAS Number | 4378-10-3 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~197 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D = -30 ± 2° (c=1 in 1M HCl) | [1] |

| Storage Temperature | 0-8 °C | [1] |

Solubility

Based on available data, the solubility profile of this compound is as follows:

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [2] |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | |

| Ethanol | Insoluble | [2] |

| Chloroform | Insoluble | [2] |

| Ethyl Ether | Insoluble | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the side-chain hydroxyl group of L-threonine. A common method involves the use of benzyl bromide in the presence of a suitable base. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of O-Benzyl-L-threonine

This protocol is adapted from established methods for the O-benzylation of amino acids.

Materials:

-

L-Threonine

-

Benzyl bromide

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-threonine (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the suspension in an ice bath and add sodium hydride (approximately 2.2 equivalents) portion-wise. Stir the mixture at 0°C for 1 hour.

-

Benzylation: Slowly add benzyl bromide (approximately 1.1 equivalents) to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl bromide and other nonpolar impurities.

-

Acidification and Isolation: Acidify the aqueous layer to approximately pH 5-6 with dilute HCl. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with diethyl ether.

-

Drying: Dry the purified this compound under vacuum.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (for N-Boc-H-Thr(Bzl)-OH)

¹H NMR Spectroscopy (for Boc-Thr(Bzl)-OH)

The ¹H NMR spectrum of Boc-Thr(Bzl)-OH provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 5H | Aromatic (Phenyl) |

| ~4.6 | d | 1H | -O-CH ₂-Ph |

| ~4.4 | d | 1H | -O-CH ₂-Ph |

| ~4.3 | m | 1H | α-CH |

| ~4.1 | m | 1H | β-CH |

| ~1.4 | s | 9H | t-Butyl |

| ~1.2 | d | 3H | γ-CH ₃ |

¹³C NMR Spectroscopy (for Boc-Thr(Bzl)-OH)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carbonyl (COOH) |

| ~156 | Carbonyl (Boc) |

| ~138 | Aromatic (Quaternary) |

| ~128.5 | Aromatic (CH) |

| ~127.8 | Aromatic (CH) |

| ~80 | Quaternary (Boc) |

| ~76 | β-C H |

| ~71 | -O-C H₂-Ph |

| ~60 | α-C H |

| ~28 | t-Butyl (CH₃) |

| ~16 | γ-C H₃ |

IR Spectroscopy (for Boc-Thr(Bzl)-OH)

The infrared spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3400 | Medium | N-H stretch (Amide) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2970 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Amide) |

| ~1160 | Strong | C-O stretch (Ether) |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in the Boc/Bzl strategy of solid-phase peptide synthesis. The benzyl ether is stable to the acidic conditions used for the removal of the N-terminal Boc protecting group (typically trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF), during the final cleavage of the peptide from the resin.

Experimental Protocol: Incorporation of Boc-Thr(Bzl)-OH in SPPS

The following is a generalized protocol for the coupling of Boc-Thr(Bzl)-OH onto a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Thr(Bzl)-OH

-

Coupling reagent (e.g., DCC, HBTU, HATU)

-

N,N'-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (for Fmoc deprotection, if applicable in a mixed strategy)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM.

-

N-terminal Deprotection:

-

Boc Strategy: Treat the resin with a solution of TFA in DCM (e.g., 25-50%) to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF. Neutralize the resulting ammonium salt with a solution of DIPEA in DMF.

-

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-3.9 equivalents) in DMF. Add DIPEA (4-8 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Caption: A single coupling cycle in Boc-SPPS using Boc-Thr(Bzl)-OH.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][5][6] In case of contact, rinse thoroughly with water.[4][5][6] Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is an indispensable tool for peptide chemists and drug development professionals. Its benzyl-protected side chain offers the necessary stability during peptide synthesis while allowing for efficient deprotection under specific conditions. A thorough understanding of its properties, synthesis, and application in SPPS is crucial for the successful design and synthesis of complex peptides with therapeutic potential. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development.

References

A Technical Guide to O-Benzyl-L-threonine (H-Thr(Bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

O-Benzyl-L-threonine, denoted as H-Thr(Bzl)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical sciences. Its unique structural features make it an invaluable building block in the solid-phase synthesis of peptides and a versatile precursor in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| CAS Number | 4378-10-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 197 °C (decomposes) | [3] |

| Storage Temperature | 2-8°C, Keep in a dark place, Sealed in dry | [3] |

Applications in Research and Development

This compound serves as a critical component in various advanced scientific endeavors:

-

Peptide Synthesis: It is a fundamental building block for the incorporation of threonine residues in peptide chains during solid-phase peptide synthesis (SPPS). The benzyl group provides a stable protection for the hydroxyl side chain of threonine, preventing unwanted side reactions during the coupling process. This protecting group can be readily removed under specific conditions, typically through hydrogenolysis, after the peptide sequence is fully assembled.

-

Drug Development: The structural motif of O-benzyl-L-threonine is incorporated into various complex molecules being investigated for therapeutic applications. Its chirality and functional groups make it a valuable starting material for the synthesis of small molecule drugs and peptidomimetics.

-

Chiral Synthesis: As a chiral molecule, this compound is employed as a chiral auxiliary or a starting material in the asymmetric synthesis of other complex organic molecules, where stereochemical control is crucial.

Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain during solid-phase peptide synthesis using Fmoc chemistry.

References

An In-depth Technical Guide to the Role of the Benzyl Group in H-Thr(Bzl)-OH for Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical synthesis of peptides is a foundational pillar of biochemical research and pharmaceutical development. The success of methods like Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the correct amino acid sequence. Threonine, an amino acid featuring a secondary hydroxyl group on its side chain, presents a specific challenge that necessitates robust protection to avert undesirable O-acylation during peptide bond formation.

This technical guide provides a comprehensive examination of H-Thr(Bzl)-OH, L-Threonine bearing a benzyl (Bzl) ether on its side chain. We will explore the core function of the benzyl group, its application in major peptide synthesis strategies, quantitative performance metrics, and detailed experimental protocols for its use. This document serves as a critical resource for professionals engaged in the nuanced art and science of peptide synthesis.

Core Function of the Benzyl Protecting Group

The primary role of the benzyl group in this compound is to serve as a stable and reliable protecting group for the side-chain hydroxyl functionality of threonine. This protection is paramount for successful peptide synthesis.

-

Prevention of O-Acylation: During the coupling step of peptide synthesis, the incoming amino acid is activated at its C-terminus. Without protection, the nucleophilic hydroxyl group of the threonine side chain could attack this activated carboxyl group, leading to the formation of an undesired ester linkage (O-acylation) and chain termination or the formation of branched impurities. The benzyl ether linkage in Thr(Bzl) is chemically inert to the coupling reagents, thus preventing this significant side reaction.[1][2]

-

Chemical Stability and Orthogonality: The benzyl ether is exceptionally stable across a wide range of chemical conditions. It is resistant to the moderately acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the removal of Nα-Boc groups and the basic conditions (e.g., piperidine) used for the removal of Nα-Fmoc groups.[3][4] This stability makes it an integral component of the "quasi-orthogonal" Boc/Bzl SPPS strategy, where protecting groups are removed sequentially based on varying acid strengths.[5][6]

Caption: Role of the benzyl group in directing the desired reaction.

Application in Solid-Phase Peptide Synthesis (SPPS)

The choice of this compound is intrinsically linked to the overall SPPS strategy. It is a versatile building block, though it is most prominently featured in the Boc/Bzl methodology.

The Boc/Bzl SPPS Strategy

This compound, used as its Nα-Boc protected derivative (Boc-Thr(Bzl)-OH), is a canonical reagent in the Boc/Bzl synthesis strategy.[7][8] This classic approach is characterized by:

-

Nα-Protection: An acid-labile tert-butyloxycarbonyl (Boc) group.

-

Side-Chain Protection: Benzyl-based groups, which are stable to the conditions used for Boc removal but are cleaved by strong acids.[3]

-

Deprotection Scheme: The synthesis proceeds by cycles of Nα-Boc removal with a moderate acid like TFA, followed by coupling of the next Boc-amino acid. The benzyl side-chain protection remains intact throughout this process. The final step involves treatment with a very strong acid, typically anhydrous hydrogen fluoride (HF), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[5][6]

The Fmoc/tBu SPPS Strategy

While less common than H-Thr(tBu)-OH, the Fmoc-protected version, Fmoc-Thr(Bzl)-OH, can be employed in Fmoc-based synthesis.[1] The benzyl group's stability to the piperidine solution used for Fmoc deprotection makes it a viable, orthogonal protecting group. This can be advantageous in syntheses where the final product must be cleaved from the resin under conditions that would otherwise remove a tBu group, allowing for the preparation of protected peptide fragments.[7]

Caption: General workflow for a single SPPS cycle incorporating Thr(Bzl).

Data Presentation

Quantitative data is essential for selecting the appropriate reagents and predicting synthesis outcomes.

Table 1: Physicochemical Properties of Threonine Derivatives

| Property | This compound | Boc-Thr(Bzl)-OH | Fmoc-Thr(Bzl)-OH |

|---|---|---|---|

| CAS Number | 4378-10-3[9] | 15260-10-3[10] | 117872-75-0[11] |

| Molecular Formula | C₁₁H₁₅NO₃[9] | C₁₆H₂₃NO₅[10] | C₂₆H₂₅NO₅[11] |

| Molecular Weight | 209.24 g/mol [9] | 309.36 g/mol [10] | 431.48 g/mol [11] |

| Appearance | White to off-white solid[9] | White powder[10] | White powder |

| Storage Temp. | 2-8°C[9] | 2-30°C[10] | 2-8°C[11] |

Table 2: Comparative Overview of SPPS Strategies for Threonine Incorporation

| Feature | Boc/Bzl Strategy with Boc-Thr(Bzl)-OH | Fmoc/tBu Strategy with Fmoc-Thr(tBu)-OH |

|---|---|---|

| Nα-Deprotection | Moderate Acid (e.g., TFA)[8] | Base (e.g., 20% Piperidine in DMF)[8] |

| Side-Chain Protection | Benzyl (Bzl)[8] | tert-Butyl (tBu)[8] |

| Final Cleavage/Deprotection | Strong Acid (e.g., Anhydrous HF, TFMSA)[5][8] | Strong Acid (e.g., TFA)[8] |

| Key Advantages | Robust, well-established methodology; can offer high yields.[5] | Milder overall conditions; avoids use of HF; suitable for sensitive peptides.[5] |

| Key Disadvantages | Requires hazardous HF and specialized equipment; harsh final cleavage can cause side reactions.[5] | Potential for side reactions from tert-butyl cations during cleavage; Fmoc group can be labile.[5] |

| Typical Coupling Efficiency | Generally high.[8] | Generally high (>95% per step with established protocols).[8] |

Table 3: Benzyl Group Cleavage Conditions and Considerations

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Strong Acidolysis | Anhydrous HF or TFA-based cocktails (e.g., Reagent K)[1] | 0°C to room temp. | Efficient for simultaneous cleavage and deprotection in Boc-SPPS. | Harsh; requires special apparatus; can cause side reactions with sensitive residues (e.g., Trp, Cys).[5][12] |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C[13][14] | Room temp., atmospheric pressure | Very mild and clean reaction; orthogonal to acid- and base-labile groups. | Incompatible with sulfur-containing residues (catalyst poisoning); reduces other functional groups. |

| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C[15] | Room temp. | Avoids use of pressurized H₂ gas; HCOOH is a good solvent for peptides.[15] | Same catalyst poisoning and functional group compatibility issues as catalytic hydrogenolysis. |

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific peptide sequence, resin, and scale.

Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS (Manual)

(Scale: 0.2 mmol on Merrifield Resin)

-

Resin Preparation: Swell Merrifield resin (0.2 mmol) in dichloromethane (DCM) for 1 hour in a reaction vessel.

-

Boc Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM. Agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and isopropanol (3x).[8]

-

Neutralization: Wash with DCM (3x). Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x). Wash with DCM (3x).[8]

-

Amino Acid Activation & Coupling: In a separate vial, dissolve Boc-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and HOBt (0.8 mmol, 4 eq.) in N,N-dimethylformamide (DMF). Add DIC (0.8 mmol, 4 eq.) and allow to pre-activate for 5 minutes. Add the activated amino acid solution to the resin.[5]

-

Reaction: Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle starting at Step 2.

Protocol 2: Incorporation of Fmoc-Thr(Bzl)-OH in Fmoc-SPPS (Manual)

(Scale: 0.1 mmol on Rink Amide Resin)

-

Resin Preparation: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Swell in DMF for 30-60 minutes.[1]

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[1]

-

Washing: Drain the piperidine solution. Wash the resin thoroughly in the sequence: DMF (3x), DCM (3x), DMF (3x).[1]

-

Amino Acid Activation & Coupling: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) to the mixture.[1]

-

Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test. If positive, repeat the coupling.

-

Washing: Drain the coupling solution. Wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle starting at Step 2.[1]

Protocol 3: Final Cleavage and Benzyl Group Deprotection

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.

-

Cleavage with Reagent K: Prepare Reagent K: TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v/w/v/v). (Caution: Work in a certified fume hood with appropriate personal protective equipment). [1]

-

Reaction: Add ~10 mL of the cleavage cocktail per gram of resin. Agitate at room temperature for 2-4 hours.

-

Peptide Isolation: Filter the resin and collect the TFA solution.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Potential Side Reactions and Mitigation

The benzyl group is robust, but its use and removal are associated with potential side reactions that must be managed.

-

Racemization: While threonine is not highly prone to racemization, it can occur during the activation step. This is effectively suppressed by using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure during coupling.[1]

-

Alkylation by Benzyl Cations: During strong acid cleavage, the benzyl group is released as a reactive benzyl cation. This cation can electrophilically attack sensitive residues, particularly the indole ring of tryptophan or the thiol of cysteine.[12] This is the primary reason for including "scavengers" like phenol, thioanisole, and TIS in the cleavage cocktail. These nucleophilic agents trap the benzyl cations before they can modify the peptide.[1]

Caption: Formation and quenching of the reactive benzyl cation.

Conclusion

The benzyl group, as utilized in this compound, is a cornerstone of traditional peptide synthesis. Its primary role as a robust protecting group for the threonine hydroxyl side chain is critical for preventing O-acylation and ensuring the fidelity of peptide chain elongation. Its exceptional stability to a wide range of reagents makes it the protecting group of choice for the well-established Boc/Bzl SPPS strategy.[5]

While the requirement for harsh final cleavage conditions necessitates careful handling and mitigation strategies for potential side reactions, the reliability and high yields associated with this methodology have cemented its place in the peptide chemist's toolkit. The ultimate decision to employ this compound over alternatives like H-Thr(tBu)-OH depends on the specific peptide sequence, the presence of other sensitive functional groups, the desired scale of synthesis, and the overarching synthetic strategy. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its successful application in the development of novel peptides for research and therapeutic use.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl protecting group - Georganics [georganics.sk]

- 5. benchchem.com [benchchem.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]

- 11. Fmoc-Thr(Bzl)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

Synthesis of H-Thr(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of O-benzyl-L-threonine (H-Thr(Bzl)-OH), a critical building block in peptide synthesis and drug development. The benzyl ether protection of the threonine side-chain hydroxyl group is essential to prevent undesirable side reactions, such as O-acylation, during peptide elongation. This document details a primary one-pot synthesis method, outlines alternative strategies, presents key quantitative data, and provides detailed experimental protocols and safety information.

Introduction

Threonine, a trifunctional amino acid, possesses a secondary hydroxyl group that necessitates protection during solid-phase and solution-phase peptide synthesis to ensure the regioselective formation of peptide bonds. The benzyl (Bzl) group is a widely used protecting group for this purpose, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. It is stable to the moderately acidic conditions used for Boc deprotection but can be removed under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF), or through catalytic hydrogenolysis. The strategic selection of this protecting group is fundamental to the successful synthesis of complex peptides.

Synthesis of this compound

The most cited and efficient method for the preparation of this compound is a one-pot synthesis from L-threonine. This approach involves the temporary protection of the α-amino group, followed by O-benzylation of the side-chain hydroxyl group, and subsequent deprotection of the α-amino group.

One-Pot Synthesis Methodology

A facile and high-yield one-pot synthesis was developed that avoids the isolation of intermediates, making it an efficient route to the target molecule.[1][2] The overall workflow involves three main steps:

-

Temporary N-Protection: The α-amino group of L-threonine is temporarily protected using ethyl acetoacetate. This forms an enamine, which shields the amino group from reacting in the subsequent benzylation step.

-

O-Benzylation: The side-chain hydroxyl group is then benzylated using benzyl bromide.

-

N-Deprotection: The temporary N-protecting group is removed under acidic conditions to yield the final product, this compound.

This one-pot procedure has been reported to produce O-benzyl-L-threonine in a high yield of approximately 80%.[1][2]

Logical Workflow for One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

Detailed Protocol for One-Pot Synthesis of this compound

The following protocol is based on the method described by Chen, S. T., et al. in Synthetic Communications (1989).[1][2] Specific quantities and reaction times should be optimized based on laboratory conditions.

Materials:

-

L-Threonine

-

Ethyl acetoacetate

-

Benzyl bromide (Note: Lachrymator, handle with extreme care in a fume hood)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

Procedure:

-

N-Protection:

-

Dissolve L-Threonine in an aqueous solution of sodium hydroxide.

-

Add ethyl acetoacetate to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

-

-

O-Benzylation:

-

Once the N-protection is complete, carefully add one equivalent of benzyl bromide to the reaction mixture.

-

Continue stirring at room temperature. The pH of the mixture should be maintained.

-

-

N-Deprotection and Isolation:

-

After the benzylation is complete, acidify the reaction mixture with hydrochloric acid to hydrolyze the N-protecting group.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by precipitation from an aqueous solution.

-

Alternative Synthesis Strategy via N-Boc Protection

An alternative, though not one-pot, method involves the use of a more stable N-protecting group like Boc. This strategy is analogous to the synthesis of O-benzyl-L-serine.

-

N-Boc Protection: React L-threonine with di-tert-butyl dicarbonate (Boc)₂O to obtain Boc-Thr-OH.

-

O-Benzylation: React Boc-Thr-OH with benzyl bromide in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like DMF.

-

N-Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purification: The final product is purified, often by precipitation or recrystallization.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Compound Name | O-Benzyl-L-threonine | [3] |

| Abbreviation | This compound, L-Thr(Bzl)-OH | [3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| CAS Number | 4378-10-3 | [3] |

| Appearance | White to off-white crystalline solid | |

| Storage Conditions | 2°C - 8°C, keep container well closed | [3] |

Synthesis and Characterization Data

| Parameter | Value | Method/Notes |

| Synthesis Yield | ||

| One-Pot Method | ~80% | Starting from L-threonine.[1][2] |

| Characterization Data | Specific data from the primary literature was not available in the search. | |

| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |

| Optical Rotation | Data not available | Expected to be levorotatory. |

| ¹H-NMR Spectrum | Data not available | Would confirm the presence of benzyl and threonine protons. |

Application in Peptide Synthesis

This compound is a versatile building block, but for direct use in modern solid-phase peptide synthesis (SPPS), it must first be N-terminally protected with either an Fmoc or Boc group.

Boc/Bzl SPPS Workflow

In this strategy, Boc-Thr(Bzl)-OH is used. The Boc group is removed with a moderate acid (e.g., TFA), while the benzyl group is stable and removed during the final cleavage step with a strong acid like HF.

Caption: General workflow for Boc-SPPS using Boc-Thr(Bzl)-OH.

Fmoc/tBu SPPS Workflow

While less common, Fmoc-Thr(Bzl)-OH can also be used. The Fmoc group is removed with a base (e.g., piperidine), and the benzyl group is removed during the final acidic cleavage.

Caption: General workflow for Fmoc-SPPS using Fmoc-Thr(Bzl)-OH.

Safety Information

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Benzyl Bromide: This reagent is a potent lachrymator and is corrosive. It causes skin irritation and serious eye irritation and may cause respiratory irritation.

-

Handling: Always handle benzyl bromide in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[3][4]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. It is moisture and light-sensitive.[4]

-

Spills: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spillage and collect with a vacuum cleaner or by wet-brushing. Prevent product from entering drains.[3]

-

-

Sodium Hydride (for alternative synthesis): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., under argon or nitrogen).

-

Strong Acids and Bases (HCl, NaOH, TFA, HF): These are corrosive and should be handled with appropriate PPE. Anhydrous HF requires specialized equipment and stringent safety precautions.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. [3][4]

References

A Technical Guide to the Solubility of O-Benzyl-L-threonine (H-Thr(Bzl)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of O-Benzyl-L-threonine (H-Thr(Bzl)-OH), a key derivative of the amino acid threonine utilized in peptide synthesis and drug design. Due to the limited availability of direct quantitative solubility data for this compound, this document also includes solubility information for its commonly used N-tert-butoxycarbonyl (Boc) protected form, Boc-Thr(Bzl)-OH, to provide valuable insights for practical applications.

Physicochemical Properties

O-Benzyl-L-threonine is a white to off-white solid. Key physicochemical properties are summarized below:

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Melting Point | 197 °C (decomposes) in water | [1] |

| Appearance | White to off-white solid | [2] |

Solubility Data

Solubility of Boc-Thr(Bzl)-OH

The solubility of N-tert-butoxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) has been reported in the following solvents:

| Solvent | Solubility | Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 323.25 mM | Ultrasonic assistance may be required.[3] |

| Dichloromethane (CH₂Cl₂) | "clearly soluble" | ~162 mM | Based on 1 mmole dissolved in 2 mL.[4] |

This data indicates that the protected form of O-benzyl-L-threonine exhibits good solubility in common polar aprotic and chlorinated organic solvents.

Qualitative Solubility of this compound

While quantitative data is scarce, the zwitterionic nature of the free amino acid this compound suggests it will have some solubility in polar protic solvents like water, especially with pH adjustment, and limited solubility in non-polar organic solvents. The benzyl ether group, however, increases its hydrophobicity compared to unprotected threonine.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid derivative like this compound, based on established methodologies such as the OECD 105 guideline.

Materials and Equipment

-

This compound (or its derivative)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile)

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., spectrophotometer).

Procedure (Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows related to the solubility and use of this compound.

References

Stability and storage conditions for H-Thr(Bzl)-OH

An In-depth Technical Guide to the Stability and Storage of H-Thr(Bzl)-OH

For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials is paramount to the success of synthetic and therapeutic applications. This compound, or O-Benzyl-L-threonine, is a critical building block in peptide synthesis. Its stability and proper storage are crucial for preventing degradation and ensuring the purity and efficacy of the final peptide product. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on general best practices for protected amino acids.

Core Stability Considerations

The stability of protected amino acids like this compound is influenced by several environmental factors. As a lyophilized powder, this compound is significantly more stable than when in solution. Key factors that can compromise its integrity include temperature, moisture, light, and air (oxygen).

Temperature: Elevated temperatures can accelerate the degradation of protected amino acids. For long-term storage, colder temperatures are consistently recommended to maintain chemical integrity.

Moisture: this compound, like many peptides and their derivatives, can be hygroscopic.[1] The absorption of moisture can lead to hydrolysis and other degradation pathways, significantly reducing the shelf-life and purity of the compound. It is crucial to prevent condensation by allowing the container to warm to room temperature before opening.[2][3]

Light and Air: Exposure to light and oxygen can promote oxidation, particularly for amino acids with susceptible residues.[1][2] While threonine itself is not highly prone to oxidation, proper protection from these elements is a standard precautionary measure for all high-purity chemical reagents.

The interplay of these factors dictates the overall stability of this compound. The following diagram illustrates the relationship between optimal storage conditions and the preservation of the compound's quality.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, the general guidelines for protected amino acids and peptides provide a strong framework for its storage. The following table summarizes the recommended conditions for maintaining the quality of this compound as a lyophilized solid.

| Storage Duration | Temperature Range | Atmosphere | Container | Additional Notes |

| Short-term (weeks) | Room Temperature (20-25°C) | Tightly Sealed | Original manufacturer's vial | Suitable for temporary storage during active use.[2] |

| Medium-term (months) | Refrigerated (2-8°C) | Tightly Sealed | Amber glass vial or opaque container | Recommended for routine laboratory stock.[2][4] |

| Long-term (years) | Frozen (-20°C or lower) | Inert Gas Purge | Tightly sealed vial, preferably with a desiccant | Optimal for archival samples to ensure maximum stability.[1][2][3][5] Avoid repeated freeze-thaw cycles.[1] |

Experimental Protocol: Stability Assessment of this compound

To quantitatively assess the stability of this compound under specific conditions, a formal stability study is required. The following is a generalized protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials and Equipment:

-

This compound (lyophilized powder)

-

Temperature and humidity-controlled stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS) for identification of degradation products

-

Analytical balance

-

Amber glass vials with airtight seals

-

Desiccator

Experimental Workflow:

The workflow for a typical stability study involves exposing the compound to various stress conditions and analyzing its purity at predetermined time points.

Procedure:

-

Sample Preparation: Aliquot equal amounts of this compound into amber glass vials. Purge with an inert gas (e.g., argon) before sealing, especially for long-term studies.

-

Initial Analysis (T=0): Analyze a baseline sample to determine the initial purity and impurity profile using a validated HPLC method.

-

Storage: Place the vials in stability chambers set to the desired conditions (e.g., long-term at 5°C, accelerated at 40°C/75% RH).

-

Time-Point Analysis: At predefined intervals (e.g., 1, 3, 6, 12 months), remove samples from each storage condition.

-

Sample Analysis: Allow the samples to equilibrate to room temperature in a desiccator before opening. Prepare solutions for HPLC analysis to determine the purity and quantify any degradation products. Mass spectrometry can be used to identify the structure of significant impurities.

-

Data Analysis: Compare the purity at each time point to the initial T=0 data. Calculate the rate of degradation and identify any trends.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the provided search results, based on its chemical structure, potential degradation could occur through:

-

Hydrolysis: The ester linkage of the benzyl group or the carboxylic acid could be susceptible to hydrolysis in the presence of moisture.

-

Oxidation: Although less common for threonine, oxidative degradation is a possibility under harsh conditions.

-

β-Elimination: The hydroxyl group of threonine can undergo elimination, particularly under basic or acidic conditions, to form a dehydroamino acid residue.[6]

By adhering to the recommended storage and handling guidelines, the stability of this compound can be effectively maintained, ensuring its suitability for demanding applications in research and development. For critical applications, conducting a dedicated stability study is advisable to establish a precise shelf-life under specific laboratory conditions.

References

- 1. genscript.com [genscript.com]

- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Boc/Bzl Protection Strategy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy is a cornerstone in the field of solid-phase peptide synthesis (SPPS), foundational to the automated synthesis of peptides as developed by R.B. Merrifield.[1] This guide provides a comprehensive technical overview of the Boc/Bzl strategy, detailing its core principles, experimental protocols, and critical considerations for the successful synthesis of high-quality peptides. While the Fmoc/tBu strategy has gained widespread use due to its milder conditions, the Boc/Bzl approach remains highly relevant for the synthesis of long, complex, or hydrophobic peptides, and those containing base-sensitive functionalities.[1][2]

Core Principles and Chemical Logic

The Boc/Bzl strategy is predicated on the principle of "graduated acid lability," a non-orthogonal approach that utilizes varying strengths of acid to selectively remove protecting groups.[1] The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA).[1][3] In contrast, the side-chain protecting groups are generally benzyl-based and are more robust, requiring a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the solid support.[3][4]

The general workflow of Boc-SPPS is a cyclical process that involves the following key steps: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the subsequent Nα-Boc protected amino acid.[5] This cycle is repeated until the desired peptide sequence is fully assembled.

Experimental Protocols

The successful execution of Boc-SPPS relies on the careful implementation of standardized protocols for each step of the synthesis cycle.

1. Resin Preparation and Swelling

Proper swelling of the resin is critical to ensure the accessibility of reactive sites.[5]

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

-

Add a suitable solvent, such as dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.[5]

-

2. Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the peptide chain.

-

Protocol:

-

To the swollen resin, add a solution of 50% TFA in DCM.[5] A pre-wash with the TFA/DCM solution for 5 minutes can be performed.[6]

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[5][6]

-

If the peptide contains sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), the addition of a scavenger like 0.5% dithioethane (DTE) to the deprotection solution is recommended to prevent side reactions from the tert-butyl cation generated.[7][8]

-

Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[5][6]

-

3. Neutralization

Following deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine to enable the subsequent coupling reaction.[7][8]

-

Protocol:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

-

Agitate for 1-2 minutes and drain the neutralization solution.[5]

-

Repeat the neutralization step to ensure complete conversion to the free amine.[5]

-

Wash the resin with DCM and/or N,N-Dimethylformamide (DMF) to remove excess base and its salt.[5] In situ neutralization protocols, where neutralization and coupling occur concurrently, have also been developed to potentially improve coupling yields, especially in cases of peptide aggregation.[7][8]

-

4. Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[5]

-

Add this solution to the neutralized peptide-resin.

-

Initiate the coupling reaction by adding 4-6 equivalents of a base, typically DIEA.[5]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[5]

-

The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have reacted.[5]

-

Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[5]

-

5. Cleavage and Final Deprotection

The final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved with a strong acid like anhydrous HF.[4][9]

-

Standard HF Cleavage Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[5]

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Cool the reaction vessel to between -5 and 0°C.

-

Condense anhydrous HF into the reaction vessel. The cleavage cocktail usually contains scavengers to trap reactive carbocations generated from the protecting groups, thus preventing side reactions. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5]

-

Stir the mixture at 0°C for 1-2 hours.[9]

-

Carefully evaporate the HF under a stream of nitrogen or under vacuum.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[5]

-

The precipitated peptide is then dried under vacuum.[5]

-

Data Presentation: Quantitative Parameters for Boc-SPPS

For clarity and reproducibility, the following tables summarize key quantitative data for the experimental protocols described above.

Table 1: Nα-Boc Deprotection

| Parameter | Value/Reagent | Concentration | Time |

|---|---|---|---|

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v)[5] | 15-25 minutes[5] |

| Scavenger (for sensitive residues) | Dithioethane (DTE) | 0.5%[7][8] | - |

| Wash Solvents | DCM, Isopropanol (IPA) | - | - |

Table 2: Neutralization

| Parameter | Value/Reagent | Concentration | Time |

|---|---|---|---|

| Neutralization Reagent | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | 10% (v/v)[1][5] | 2 x 1-2 minutes[5] |

| Wash Solvents | DCM, DMF | - | - |

Table 3: Amino Acid Coupling

| Parameter | Value/Reagent | Equivalents |

|---|---|---|

| Amino Acid | Nα-Boc protected amino acid | 2-4[5] |

| Coupling Reagents | HBTU/HOBt, DCC/HOBt, PyBOP[5] | - |

| Activation Base | Diisopropylethylamine (DIEA) | 4-6[5] |

| Solvents | DMF or DCM/DMF | - |

| Reaction Time | 1-2 hours (or until Kaiser test is negative)[5] | - |

| Wash Solvents | DMF, DCM | - |

Table 4: Final Cleavage Cocktails

| Reagent Cocktail | Composition | Application Notes |

|---|---|---|

| Standard HF Cleavage | Anhydrous HF | Effective for most peptides, but highly hazardous.[4][9] |

| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA) | An alternative to HF.[4] |

| Reagent K | TFA/water/phenol/thioanisole/EDT | A common cleavage cocktail containing scavengers to prevent side reactions with sensitive residues.[5] |

Potential Side Reactions in Boc-SPPS

A thorough understanding of potential side reactions is crucial for optimizing peptide purity.

-

Alkylation of Sensitive Residues: During Boc deprotection, the generated tert-butyl cation can alkylate nucleophilic side chains of residues like Tryptophan, Cysteine, and Methionine. The addition of scavengers like DTE can mitigate this.[7][8]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, particularly with proline as one of the first two residues, leading to cleavage from the resin. In situ neutralization protocols can help to suppress this side reaction.[10]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[10]

-

Oxidation of Methionine: The methionine side chain can be oxidized to methionine sulfoxide. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[1]

Visualizing the Boc/Bzl Protection Strategy

Logical Workflow of the Boc-SPPS Cycle

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway of Boc Deprotection and Neutralization

Caption: Chemical transformations during the deprotection and neutralization steps in Boc-SPPS.

Experimental Workflow for a Single Coupling Cycle

Caption: A step-by-step experimental workflow for one cycle of amino acid addition in Boc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

The Lynchpin of Peptide Synthesis: A Technical Guide to H-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the final peptide. Among the repertoire of protected amino acids, O-Benzyl-L-threonine (H-Thr(Bzl)-OH) stands as a cornerstone, particularly within the robust framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the function and application of this compound, offering detailed experimental protocols, data-driven insights, and visual workflows to empower researchers in their peptide synthesis endeavors.

Core Function: The Benzyl Protecting Group

The primary role of the benzyl (Bzl) group in this compound is to protect the hydroxyl (-OH) side chain of the threonine residue.[1][2] This protection is crucial to prevent undesirable side reactions, most notably O-acylation, during the peptide coupling steps.[3] The benzyl ether linkage is stable under the moderately acidic conditions used for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group, a key feature of the Boc/Bzl synthesis strategy.[4][5] This "quasi-orthogonal" protection scheme allows for the sequential elongation of the peptide chain with precise control.[2]

The benzyl group's stability and its subsequent removal under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF), have established the Boc/Bzl strategy as a reliable method for routine and large-scale peptide synthesis.[6][7][8]

Data Presentation: Performance and Characteristics

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative tables, performance can be inferred from studies on the broader Boc/Bzl strategy. Generally, this strategy is known for its high coupling efficiencies and the production of high-purity crude peptides.[2][5]

| Property | Value/Description | Source(s) |

| Compound Name | O-Benzyl-L-threonine | [9] |

| Abbreviation | This compound | [2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [9] |

| Molecular Weight | 209.24 g/mol | [9] |

| Typical Nα-Protection | Boc (tert-butyloxycarbonyl) | [5] |

| Side-Chain Protection | Bzl (Benzyl) | [5] |

| Nα-Deprotection Condition | Moderate acid (e.g., TFA) | [5] |

| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | [5][6] |

| Typical Coupling Efficiency | Generally high (>95% per step), though can be sequence-dependent.[2][5] Threonine can be a sterically hindered amino acid, which may slightly reduce coupling efficiency compared to less bulky residues.[10] | [2][5][10] |

| Crude Peptide Purity | High purity is achievable. However, the harsh final cleavage can lead to side reactions if scavengers are not used effectively.[5] | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound in solid-phase peptide synthesis.

Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield or PAM resin.

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes.[2][5]

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[2][11]

-

A short pre-wash (5 minutes) with the TFA/DCM solution can be performed before the main deprotection step.[11]

3. Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA.[11]

-

Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[2][4]

-

Wash the resin again with DCM (3x) to remove excess base.[4]

4. Coupling of Boc-Thr(Bzl)-OH:

-

In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin substitution) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.[2][5]

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.[2]

5. Post-Coupling Wash:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]

6. Monitoring (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, the coupling step should be repeated.[12]

7. Cycle Repetition:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: HF Cleavage and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the benzyl and other side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and stringent safety precautions. [6][7][8]

1. Pre-Cleavage Preparation:

-

Thoroughly dry the peptide-resin under vacuum.[7]

-

Place the dried peptide-resin (1-2 g) and a Teflon-coated stir bar in the HF cleavage vessel.[13]

2. Scavenger Addition:

-

Add a scavenger mixture to the reaction vessel to trap reactive carbocations generated during cleavage, thus preventing side reactions. A common scavenger for peptides containing Thr(Bzl) is p-cresol. A typical ratio is 1 mL of p-cresol per gram of resin.[13] For peptides containing other sensitive residues like Trp or Met, additional scavengers like dimethyl sulfide (DMS) or p-thiocresol are necessary.[13]

3. HF Distillation and Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill anhydrous HF (approximately 10 mL per gram of resin) into the cleavage vessel.[14]

-

Allow the reaction mixture to warm to 0 °C and stir for 45-60 minutes.[13] For peptides with more resistant protecting groups, the reaction time may be extended.[13]

4. HF Removal:

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum. This must be done in a well-ventilated fume hood with appropriate scrubbing systems.[13]

5. Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.[7]

-

Wash the precipitated peptide with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.[7]

6. Peptide Extraction and Lyophilization:

-

Extract the crude peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.[7]

-